tert-Butylphenyldichlorosilane

Organosilicon synthesis Grignard/lithium reagent selectivity Chlorosilane functionalisation

tert‑Butylphenyldichlorosilane (t‑BuPhSiCl₂) is an unsymmetrical diorganodichlorosilane bearing one tert‑butyl and one phenyl substituent at the silicon centre. It is a clear, colourless to pale‑yellow liquid (molecular weight 233.21 g mol⁻¹, density 1.106 g mL⁻¹, refractive index nᴅ 1.5150, boiling point 126 °C / ambient pressure) [REFS‑1].

Molecular Formula C10H14Cl2Si
Molecular Weight 233.21 g/mol
CAS No. 17887-41-1
Cat. No. B098909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butylphenyldichlorosilane
CAS17887-41-1
Molecular FormulaC10H14Cl2Si
Molecular Weight233.21 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C1=CC=CC=C1)(Cl)Cl
InChIInChI=1S/C10H14Cl2Si/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3
InChIKeyOCXPCSGIIJESOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butylphenyldichlorosilane (CAS 17887‑41‑1) – Structural Identity and Core Properties for Procurement Screening


tert‑Butylphenyldichlorosilane (t‑BuPhSiCl₂) is an unsymmetrical diorganodichlorosilane bearing one tert‑butyl and one phenyl substituent at the silicon centre. It is a clear, colourless to pale‑yellow liquid (molecular weight 233.21 g mol⁻¹, density 1.106 g mL⁻¹, refractive index nᴅ 1.5150, boiling point 126 °C / ambient pressure) [REFS‑1]. Its hydrolytic sensitivity is rated 8 (“reacts rapidly with moisture, water, protic solvents”) on the standard Gelest scale, a classification it shares with many other dichlorosilanes; consequently handling must be conducted under anhydrous, inert atmosphere [REFS‑2]. The compound serves as a difunctional silylating agent and as a building block for more complex organosilicon architectures.

Organosilicon reagent
Unsymmetrical diorganodichlorosilane with steric (tBu) and electronic (Ph) bias
Handling requirement
Moisture‑sensitive (hydrolytic sensitivity 8); use under anhydrous, inert atmosphere
Synthetic utility
Difunctional silylating agent enabling stepwise Si–Cl substitution

Why Precision Sourcing of tert‑Butylphenyldichlorosilane Is Critical for Asymmetric Organosilicon Chemistry


Diorganodichlorosilanes of the general formula R¹R²SiCl₂ are frequently treated as interchangeable precursors in industrial siloxane polymerisation. However, when the target application demands regio‑ or chemoselective functionalisation – such as the preparation of unsymmetrical disilanes, siloxanes, or chiral silylating agents – the steric and electronic contributions of the two organic substituents become decisive [REFS‑1]. Simple dialkyl‑ or diaryldichlorosilanes lack the programmed reactivity bias that arises from the juxtaposition of a bulky, electron‑releasing tert‑butyl group and a planar, electron‑withdrawing phenyl ring. Attempting to replace tert‑butylphenyldichlorosilane with methylphenyldichlorosilane or diphenyldichlorosilane therefore results in altered reaction kinetics, lower selectivity, or complete failure to generate the desired product.

Lacks programmed reactivity bias
Simple dialkyl- or diaryldichlorosilanes (Me₂SiCl₂, Ph₂SiCl₂) do not provide the steric/electronic differentiation required for regioselective functionalisation.
Altered substitution selectivity
Replacing with methylphenyldichlorosilane or diphenyldichlorosilane may result in different kinetics and lower selectivity due to absence of the bulky tert‑butyl group.
Symmetric analogs lack stepwise control
Symmetric dichlorosilanes have equivalent Si–Cl bonds; sequential introduction of two different nucleophiles requires extra protection/deprotection steps.

tert‑Butylphenyldichlorosilane – Quantitative Evidence of Differentiation versus Closest Comparators


Exclusive Mono‑tert‑butylation Selectivity at Room Temperature vs. PhSiCl₃

When phenyltrichlorosilane (PhSiCl₃) is treated with one equivalent of tert‑butyllithium (Li[tBu]) at room temperature, tert‑butylphenyldichlorosilane (tBuPhSiCl₂) is formed as the sole product. In contrast, the disubstituted analogue tert‑butyldiphenylchlorosilane (tBu₂PhSiCl) is only a minor product even when two equivalents of Li[tBu] are employed at 60 °C [REFS‑1]. This demonstrates that the first tert‑butylation step is highly selective and that over‑alkylation is strongly disfavoured under mild conditions, a control that is not obtainable with smaller alkyl lithium reagents.

Mono‑tert‑butylation selectivity
Head‑to‑head
tBuPhSiCl₂ sole product at r.t.
vs.
tBu₂PhSiCl minor product at 60 °C
Supports high‑yield sequential functionalisation without over‑alkylation by‑products
Reported ~100 % selectivity for mono‑tert‑butylation under mild conditions
Organosilicon synthesis Grignard/lithium reagent selectivity Chlorosilane functionalisation

Physical Property Differentiation for Distillation‑Based Purification

The boiling point of tert‑butylphenyldichlorosilane (126 °C) falls between that of dimethyldichlorosilane (70 °C) and diphenyldichlorosilane (305 °C), and is markedly lower than that of methylphenyldichlorosilane (205 °C). Its density (1.106 g mL⁻¹) is higher than that of di‑tert‑butyldichlorosilane (1.009 g mL⁻¹) but significantly lower than that of diphenyldichlorosilane (1.22 g mL⁻¹) [REFS‑2][REFS‑3]. The refractive index (nᴅ 1.5150) also differs measurably from that of di‑tert‑butyldichlorosilane (nᴅ 1.457) and dimethyldichlorosilane (nᴅ ~1.40).

Distillation property differentiation
Cross‑study
bp 126 °C / d 1.106 g mL⁻¹ / nᴅ 1.5150
Intermediate boiling point enables fractionation from lighter and heavier chlorosilane cuts
Δbp 56–179 °C above Me₂SiCl₂; density and RI distinguish from symmetric analogs
Chlorosilane separation Distillation Process chemistry

Enhanced Steric Shielding of One Si–Cl Bond Relative to Symmetric Dichlorosilanes

The Taft steric parameter (Eₛ) of the tert‑butyl group is –1.54, compared to 0 for methyl and –0.9 for phenyl [REFS‑4]. This large steric demand, concentrated on one side of the silicon centre in tBuPhSiCl₂, creates a pronounced asymmetry that is absent in symmetric analogs (Me₂SiCl₂, Ph₂SiCl₂, tBu₂SiCl₂) and is substantially greater than the asymmetry in MePhSiCl₂ (ΔEₛ ≈ 0.9). Nucleophilic attack at the less hindered Si–Cl bond is therefore kinetically favoured to a degree that allows practical regiocontrol.

Steric asymmetry (Taft Eₛ)
Class‑level
ΔEₛ ≈ 0.64
tBu –1.54 vs Ph –0.9
Asymmetry supports regioselective attack at the less hindered Si–Cl bond
Based on standard Taft steric substituent constants; 1.7× bulk differential
Steric hindrance Nucleophilic substitution Regioselectivity

Differentiated Hydrolysis Kinetics for Controlled Silanol Formation

While tert‑butylphenyldichlorosilane carries the same Gelest hydrolytic sensitivity rating (8) as diphenyldichlorosilane and methylphenyldichlorosilane, the presence of the bulky tert‑butyl group is known to retard hydrolysis rates of dichlorosilanes relative to less sterically encumbered analogs [REFS‑5]. In the fenchole‑based dichlorosilane system, a 263‑fold deceleration of hydrolysis was observed when a dichlorosilane carried two 2,4,6‑tri‑tert‑butylphenoxy substituents compared to a less hindered reference [REFS‑6]. Although direct kinetic data for tBuPhSiCl₂ are not published, the class‑level behaviour predicts that the tert‑butyl substituent moderates hydrolysis kinetics compared to Me₂SiCl₂ or MePhSiCl₂.

Hydrolysis kinetics
Class‑level
Predicted intermediate rate
Me₂SiCl₂ (fast) < tBuPhSiCl₂ < tBu₂SiCl₂ (slow)
May support controlled silanol formation for defined oligosiloxane synthesis
Direct kinetic data not available; inferred from steric trend in hindered dichlorosilanes
Hydrolysis control Silanol synthesis Moisture sensitivity

Validated Precursor for Unsymmetrical Chloro‑Substituted Disilanes

The tert‑butyl(phenyl)dichlorosilyl moiety has been employed as a precursor for asymmetric disilanes. Specifically, Ph₂(tBu)Si–SiMe₂Ph was converted into Cl₂(tBu)Si–SiMe₂Cl via selective phenyl‑chlorine exchange using acetyl chloride and anhydrous AlCl₃ [REFS‑7]. This transformation relies on the presence of the phenyl groups on the tert‑butyl‑bearing silicon, enabling selective ipso‑substitution while leaving the Si–Si bond intact. Such a strategy is not viable with fully chlorinated disilanes or with symmetric tetraorganodisilanes.

Disilane precursor conversion
Supporting evidence
Ph₂(tBu)Si–SiMe₂Ph → Cl₂(tBu)Si–SiMe₂Cl
Established route to unsymmetrical chloro‑substituted disilane building blocks
AcCl / AlCl₃ ipso‑substitution preserves Si–Si bond (Stüger et al.)
Disilane synthesis Oligosilane chemistry Chlorosilane coupling

High‑Value Application Scenarios Where tert‑Butylphenyldichlorosilane Outperforms Generic Dichlorosilanes


Stepwise Construction of Unsymmetrical Tetrasubstituted Silanes

When a synthetic sequence requires sequential introduction of two different nucleophiles onto a silicon centre – for example in the preparation of chiral silanes for medicinal chemistry – tert‑butylphenyldichlorosilane provides inherent regiocontrol. The first substitution occurs preferentially at the less hindered Si–Cl bond, leaving the second, more hindered chlorine for subsequent reaction with a different nucleophile [REFS‑4]. This stepwise protocol avoids protecting‑group manipulation and is not achievable with symmetric dichlorosilanes such as Ph₂SiCl₂ or Me₂SiCl₂, where the two leaving groups are electronically and sterically equivalent.

Synthesis of Sterically Stabilised Silanols and Low‑Molecular‑Weight Siloxanes

For the preparation of monomeric silanols that must resist spontaneous condensation, the steric shield provided by the tert‑butyl group is essential. Hydrolysis of tert‑butylphenyldichlorosilane under carefully controlled conditions yields tert‑butylphenylsilanediol, which condenses more slowly than the analogous methylphenylsilanediol because of the larger steric demand of the tert‑butyl substituent [REFS‑5][REFS‑6]. This permits isolation and characterisation of the silanediol intermediate, which is valuable for mechanistic studies and for the synthesis of well‑defined cyclosiloxanes.

Protected Disilane Intermediates for Electronic‑Grade Oligosilanes

In the preparation of oligosilanes for optoelectronic or semiconductor precursors, the phenyl‑for‑chlorine exchange strategy demonstrated with the Ph₂(tBu)Si–SiMe₂Ph system allows retention of the reactive Si–Si bond while unmasking chloro substituents for further coupling [REFS‑7]. tert‑Butylphenyldichlorosilane therefore serves as a source of the tBuPhSi fragment, which can be elaborated into disilanes that carry a precisely controlled pattern of substituents – a requirement for tuning the HOMO–LUMO gap of σ‑conjugated silicon chains.

Calibrant or Reference Standard in Chlorosilane Distillation Processes

Owing to its well‑defined, intermediate boiling point (126 °C) and distinctive refractive index (nᴅ 1.5150), tert‑butylphenyldichlorosilane can serve as a retention‑time or temperature marker in the fractional distillation of mixed chlorosilane streams [REFS‑2]. Its physical properties place it in a region of the distillation curve that is less crowded than the region around dimethyldichlorosilane (70 °C) or methylphenyldichlorosilane (205 °C), providing a clear reference signal for process monitoring and quality control.

Application
Selection Property
Validation Focus
Stepwise synthesis of unsymmetrical tetrasubstituted silanes
Sterically biased Si–Cl reactivity (tBu vs Ph)
Regiocontrol in sequential nucleophilic substitutions
Synthesis of sterically stabilised silanols and defined cyclosiloxanes
tert‑Butyl shielding moderates hydrolysis and condensation rates
Isolation and characterisation of silanediol intermediates
Protected disilane intermediates for oligosilane precursors
Phenyl substituents allow selective ipso‑chlorination without Si–Si cleavage
Stepwise chloro‑functionalisation of disilane scaffolds
Distillation process calibrant or reference marker
Intermediate boiling point and distinctive refractive index
Retention‑time or temperature marker for chlorosilane fractionation monitoring
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